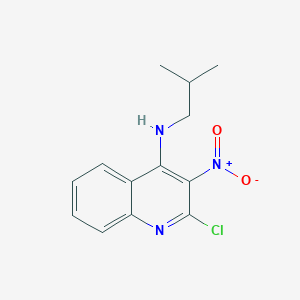
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Descripción general
Descripción
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C17H17NO4 . The dihedral angle between the benzene and pyridine rings is 75.51° . The benzene and pyridine rings are both approximately planar .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has been studied using single-crystal X-ray diffraction . The benzene and pyridine rings are both approximately planar, indicating that the pyridine N atom is not protonated .Aplicaciones Científicas De Investigación
Application
“Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is a derivative of dihydropyridine and has been studied for its potential anti-inflammatory and analgesic properties .
Method of Application
The compound was synthesized following a multistep synthetic route . The final compounds were screened for their in vivo anti-inflammatory and analgesic activities by carrageenan-induced paw oedema and tail immersion methods, respectively .
Results
The in vivo results indicated that these compounds displayed rapid onset of anti-inflammatory action and exhibited prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .
Organic Chemistry
Application
“Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .
Results
The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved .
Crystallography
Application
“Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” has been studied in the field of crystallography .
Method of Application
The compound was crystallized and its structure was analyzed using X-ray diffraction .
Catalysis
Application
“Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” has been used in catalysis models .
Method of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved .
Material Science
Application
“Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” has been studied in the field of material science .
Method of Application
The compound was used in the synthesis of new materials . The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved .
Environmental Science
Application
“Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” has been used in environmental science studies .
Method of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved .
Propiedades
IUPAC Name |
dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRODZECCHZZHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449818 | |
| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
CAS RN |
77234-00-5 | |
| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

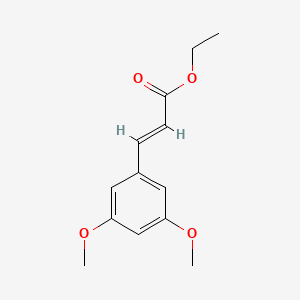
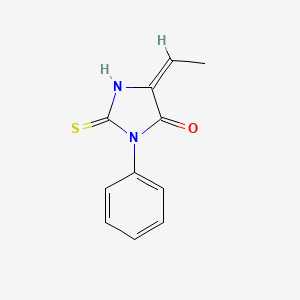
![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)
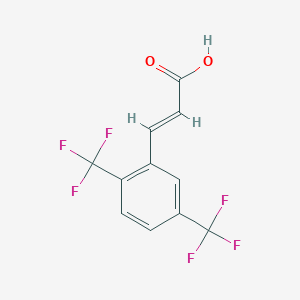
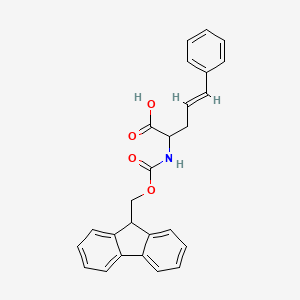
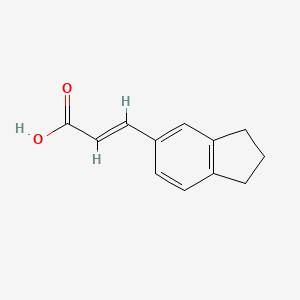
![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
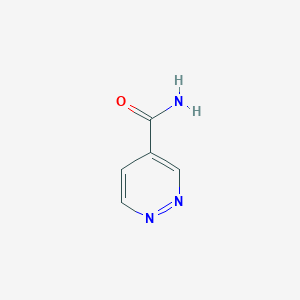
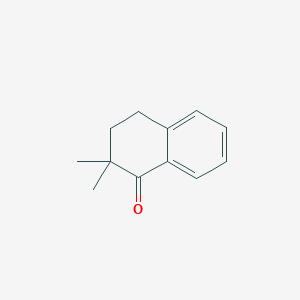
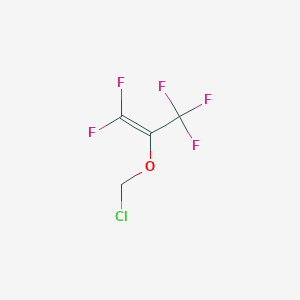
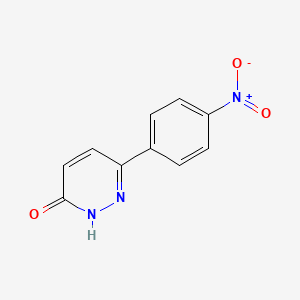
![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
